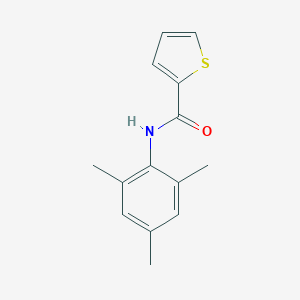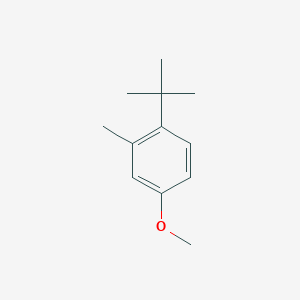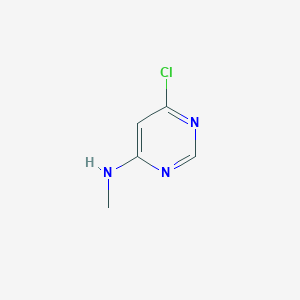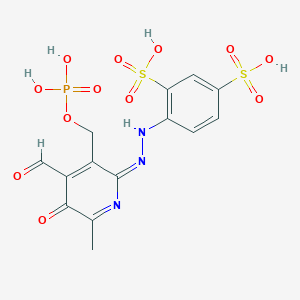
PPADS
描述
PPADS (pyridoxalphosphate-6-azophenyl-2’,4’-disulfonic acid) is a selective purinergic P2X antagonist . It is used in neuroscience for neurotransmission and ligand-gated ion channels .
Molecular Structure Analysis
The molecular weight of this compound is 599.30 and its molecular formula is C14H10N3Na4O12PS2 . The cryo-EM structures of the mammalian P2X7 receptor in complex with this compound have been determined .Physical And Chemical Properties Analysis
This compound is a solid substance that is soluble in water up to 100 mM . Its chemical name is 4-[[4-Formyl-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-2-pyridinyl]azo]-1,3-benzenedisulfonic acid tetrasodium salt .科学研究应用
临床诊断
PPADS 已被用于开发纸基适配体传感器,这是一种利用适配体作为生物识别元件的设备。 这些适配体传感器可以检测各种目标,包括离子、小分子、蛋白质和细胞,因此在临床诊断中具有极高的价值 .
环境分析
基于 this compound 的适配体传感器的环境分析能力扩展到监测污染物和检测各种生态系统中的有害物质。 这种应用对于维护环境健康和安全至关重要 .
食品安全控制
在食品安全控制中,this compound 适配体传感器可以检测食品中的污染物,例如病原体、毒素和化学物质。 这确保了公众食用的食品的安全和质量 .
药物分析
This compound 在药物分析中起着至关重要的作用,它有助于检测药物化合物及其代谢物。 这对药物开发和质量控制过程至关重要 .
年龄相关性黄斑变性(AMD)治疗
This compound 在治疗 AMD(老年人失明的主要原因)方面已显示出潜力。 This compound 的局部应用抑制补体激活和脉络膜新生血管形成,这些是 AMD 进展的关键因素 .
眼部疾病
除了 AMD,this compound 可能对治疗其他涉及脉络膜新生血管形成的眼部疾病有影响,例如血管样条纹、脉络膜破裂和高度近视。 它减缓这些疾病进展的能力可能带来新的治疗方法 .
作用机制
Target of Action
PPADS is primarily known as an antagonist of P2 receptors . P2 receptors are a class of purinergic receptors for adenosine triphosphate (ATP) that are further divided into two families: P2X and P2Y receptors . This compound has been found to interact with several subtypes of these receptors, including P2X1, P2X2, P2X3, P2X5, P2X7, P2Y1, and P2Y4 . These receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, pain, and cancer .
Mode of Action
This compound acts as an antagonist at P2 receptors, meaning it binds to these receptors and inhibits their activation . This interaction results in a greatly reduced rate of dissociation from liganded versus unliganded ATP-gated ion channels .
Biochemical Pathways
It is known that this compound can inhibit the hydrolytic activity of ecto-atpase . This enzyme is responsible for the hydrolysis of ATP, and its inhibition by this compound enhances ATP potency at both P2X and P2Y receptors . This suggests that this compound may affect cellular signaling pathways that are regulated by ATP.
Pharmacokinetics
Detailed pharmacokinetic data for this compound is currently limited. It is known that this compound is soluble in water up to 100 mm , which suggests that it could be readily absorbed and distributed in the body. It is recommended that solutions of this compound be prepared and used on the same day, and if necessary, stored as aliquots in tightly sealed vials at -20°C .
Result of Action
The effects of this compound are dependent on the specific P2 receptor subtype it interacts with and the physiological context. For instance, in a model of age-related macular degeneration, topical application of this compound was found to inhibit complement activation and choroidal neovascularization . In a model of stroke, this compound was found to support recovery by improving functional parameters .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of ischemic incidents, early inhibition of P2 receptors by this compound might be favorable for the maintenance or early reconstruction of neuronal connectivity in the periinfarct area . Furthermore, the efficacy of this compound can be influenced by the concentration of ATP in the environment, as higher ATP concentrations can compete with this compound for binding to P2 receptors .
安全和危害
未来方向
属性
IUPAC Name |
4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3O12PS2/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFZSRRRZNXSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)COP(=O)(O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3O12PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019090 | |
| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149017-66-3 | |
| Record name | 4-[2-[4-Formyl-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-2-pyridinyl]diazenyl]-1,3-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149017-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149017663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIDOXAL PHOSPHATE-6-AZOPHENYL-2',4'-DISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6K2LJ9BJK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of PPADS?
A1: this compound acts as an antagonist at P2 purinergic receptors, a family of receptors activated by extracellular nucleotides like ATP and ADP [, , , ].
Q2: Does this compound exhibit selectivity for specific P2 receptor subtypes?
A2: While initially considered a selective P2X purinergic receptor antagonist, research has shown that this compound can also inhibit P2Y receptors [, , , , , ]. Its selectivity profile varies depending on the tissue and species studied.
Q3: How does this compound interact with P2 receptors at a molecular level?
A3: this compound binds to P2X receptors, blocking the binding site of ATP []. Studies utilizing cysteine substitutions within the human P2X1 receptor suggest that this compound interacts with residues Lys-70, Asp-170, Lys-190, and Lys-249, overlapping with the ATP binding site [].
Q4: What are the downstream effects of this compound-mediated P2 receptor antagonism?
A4: The downstream effects of this compound vary depending on the specific P2 receptor subtype and tissue involved. For example, this compound attenuates the reflex pressor response to static muscle contraction, likely by inhibiting P2X receptors on muscle afferents [, ]. In the vasculature, this compound can inhibit both vasoconstriction mediated by P2X receptors and vasodilation mediated by P2Y receptors [, ].
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C14H11N3O13P2S2 and a molecular weight of 575.4 g/mol.
Q6: Is there information available regarding the stability of this compound under various conditions?
A6: The provided research papers primarily focus on the pharmacological effects of this compound and do not offer detailed information on its stability under various conditions.
Q7: How does the structure of this compound contribute to its activity on P2 receptors?
A7: Studies using this compound analogues with modifications to the pyridoxal phosphate group and the azophenyl ring have provided insights into its SAR [, ]. For instance, replacing the azophenyl group with a benzamido group significantly reduces its antagonistic potency at P2X receptors [].
Q8: What types of in vitro and in vivo models have been used to study the effects of this compound?
A8: Researchers have employed various in vitro models, including isolated tissues like the vas deferens, aorta, and taenia coli from different species like rabbits, rats, and guinea pigs, to investigate the pharmacological effects of this compound [, , , , , , , , , ]. In vivo studies have used rodent models of hypertension, liver fibrosis, and cerebral ischemia to explore the therapeutic potential of this compound [, , , ].
Q9: What are some key findings regarding the in vivo efficacy of this compound?
A9: In a rat model of liver fibrosis, this compound effectively blocked the development of cirrhosis induced by carbon tetrachloride or dimethylnitrosamine, primarily by inhibiting hepatic stellate cell proliferation []. Furthermore, this compound has shown neuroprotective effects in a rat model of focal cerebral ischemia, reducing infarct volume and improving functional recovery [].
Q10: What is known about the safety profile of this compound?
A10: The provided research papers primarily focus on the pharmacological effects of this compound and do not offer comprehensive information regarding its toxicity profile.
Q11: Has this compound been used to investigate the role of ATP in cell signaling?
A11: Yes, researchers have utilized this compound to study the role of ATP in cell signaling, particularly in the context of purinergic signaling. For example, studies have shown that this compound can inhibit ATP-induced increases in intracellular calcium in various cell types, including brown adipocytes and supraoptic neurons [, ].
Q12: Are there alternative compounds to this compound for studying P2 receptors?
A12: Yes, various other P2 receptor antagonists exist, each with its own selectivity profile and pharmacological properties. Some commonly used alternatives include suramin, reactive blue 2, NF023, and MRS2179. The choice of antagonist often depends on the specific research question and the P2 receptor subtypes under investigation [, , , , , , , , , , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



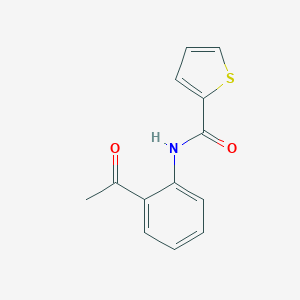

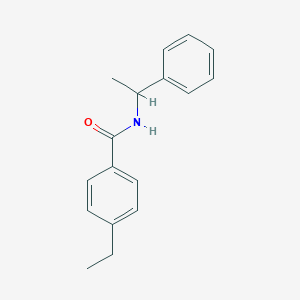
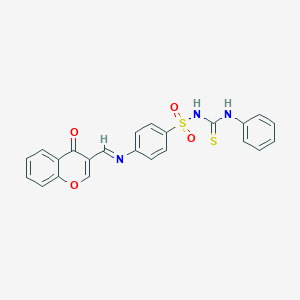
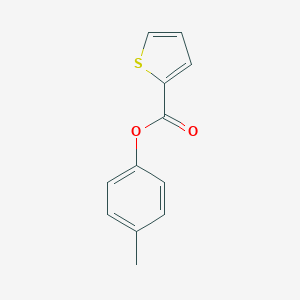
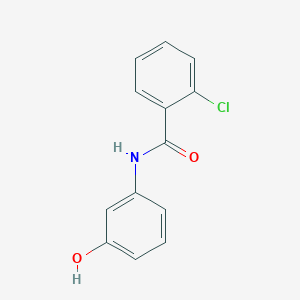
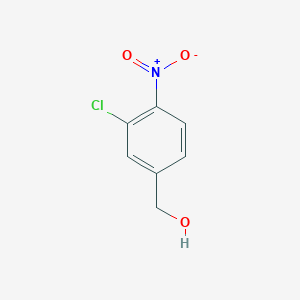
![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)
